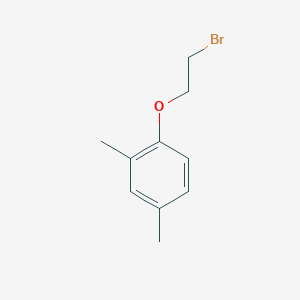

1-(2-Bromoethoxy)-2,4-dimethylbenzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves halogenation reactions, as seen in the preparation of 1,2-bis(bromomethyl)-4-fluorobenzene, which was synthesized from 3,4-dimethylbenzenamine through diazotization and bromination . Similarly, the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene was achieved via the Williamson Reaction, starting from 4-nitrophenol and 1,2-dibromoethane10. These methods suggest that the synthesis of "1-(2-Bromoethoxy)-2,4-dimethylbenzene" could potentially be carried out through a nucleophilic substitution reaction involving 2,4-dimethylphenol and 2-bromoethanol under suitable conditions.

Molecular Structure Analysis

The molecular structure of brominated aromatic compounds can be complex, as demonstrated by the crystal structure analysis of 4-(2-Bromophenyl)-3,4,7,8-tetrahydro-7,7-dimethyl-1-p-tolylquinoline-2,5(1H,6H)-dione, which revealed a distorted boat conformation for the pyridine ring and a half-chair conformation for another six-membered ring . The structure of "1-(2-Bromoethoxy)-2,4-dimethylbenzene" would likely show similar complexity due to the presence of the bromoethoxy substituent and the dimethyl groups on the benzene ring.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions. For instance, the NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene led to different bromination products, including the synthesis of sulfur-functionalized benzoquinones . This indicates that "1-(2-Bromoethoxy)-2,4-dimethylbenzene" could also participate in further functionalization reactions, potentially leading to the formation of new derivatives with different chemical properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds are influenced by their molecular structure. For example, the crystal structures of 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene and its derivative showed that the packing of the molecules in the solid state is stabilized through van der Waals interactions and weak C–H···O and C–H···π interactions . The presence of bromine and ether groups in "1-(2-Bromoethoxy)-2,4-dimethylbenzene" would affect its boiling point, density, solubility, and reactivity, which could be explored through experimental studies.

Aplicaciones Científicas De Investigación

Synthesis of Sulfur-Functionalized Benzoquinones

Research by Aitken et al. (2016) focused on the regioselective bromination of dimethoxy-dimethylbenzene derivatives, leading to the creation of sulfur-containing quinone derivatives. This study demonstrates the utility of brominated intermediates for synthesizing complex molecules with potential applications in materials science and organic chemistry (Aitken, Jethwa, Richardson, & Slawin, 2016).

Advancements in Bromination Methods

P. Hammershøj et al. (2005) reported on the bromination under radical conditions to produce bromomethyl derivatives. This research contributes to the understanding of bond lengths and angles in brominated compounds, offering insights into the structural dynamics of these molecules (Hammershøj, Riis, & Christensen, 2005).

Synthesis of Pharmaceutical Intermediates

Zhai Guang-xin (2006) focused on the synthesis of 1-(2-Bromoethoxy)-4-nitrobenzene as an intermediate for producing dofetilide, a medication used to treat arrhythmia. This research illustrates the role of brominated compounds in the pharmaceutical industry and highlights the Williamson Reaction as a critical step in the synthesis of medically relevant molecules (Zhai Guang-xin, 2006).

Study of Molecular Interactions

S. Yadava and A. Yadav (2008) investigated the viscosities of binary mixtures containing bromoalkanes and hydrocarbons, contributing to the understanding of molecular interactions in solutions. This research provides valuable information on the behavior of brominated compounds in various solvents and their interactions with other molecules (Yadava & Yadav, 2008).

Thermochemical Studies

S. Verevkin et al. (2015) conducted thermochemical studies on halogen-substituted methylbenzenes to develop group-additivity procedures for estimating enthalpies. This research is crucial for understanding the energy changes associated with brominated aromatic compounds and their derivatives (Verevkin, Sazonova, Emel’yanenko, Zaitsau, Varfolomeev, Solomonov, & Zherikova, 2015).

Propiedades

IUPAC Name |

1-(2-bromoethoxy)-2,4-dimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-3-4-10(9(2)7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFABTWHRMOSZRA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCCBr)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629778 |

Source

|

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

CAS RN |

18800-35-6 |

Source

|

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18800-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Bromoethoxy)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B90668.png)

![3-Nitrobenzo[b]thiophene](/img/structure/B90674.png)

![(8R,9S,13S,14S,17S)-3-Methoxy-13-methyl-17-(2-methylprop-2-enyl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B90675.png)